S-(2-Aminoethyl)-D-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Aminoethyl)-D-cysteine: is an analog of the amino acid cysteine, where the sulfur atom is bonded to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(2-Aminoethyl)-D-cysteine can be synthesized through the reaction of cysteine with 2-bromoethylamine. This reaction typically involves the use of a base to deprotonate the cysteine, allowing it to react with the 2-bromoethylamine to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, pH, and reactant concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: S-(2-Aminoethyl)-D-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: S-(2-Aminoethyl)-D-cysteine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein structures. It can act as a substrate or inhibitor for various enzymes, providing insights into their function and regulation .
Medicine: The compound has potential therapeutic applications due to its structural similarity to cysteine. It may be used in the development of drugs targeting specific enzymes or pathways involved in diseases .
Industry: this compound is used in the production of polymers and other materials where its unique chemical properties can be exploited to achieve desired characteristics .
Mechanism of Action
The mechanism by which S-(2-Aminoethyl)-D-cysteine exerts its effects involves its interaction with various molecular targets, including enzymes and receptors. The amino and thiol groups can form covalent bonds with active site residues, modulating the activity of the target proteins . This interaction can lead to inhibition or activation of enzymatic activity, depending on the specific context.
Comparison with Similar Compounds
Cysteamine: Another cysteine analog with a similar structure but different functional groups.
S-(2-Aminoethyl)thiophosphoric acid: A compound with similar amino and thiol functionalities but different overall structure.
Uniqueness: S-(2-Aminoethyl)-D-cysteine is unique due to its specific combination of amino and thiol groups attached to an ethyl chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets in ways that other similar compounds may not .
Properties
CAS No. |
53526-71-9 |
---|---|
Molecular Formula |
C5H12N2O2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
GHSJKUNUIHUPDF-SCSAIBSYSA-N |
Isomeric SMILES |
C(CSC[C@H](C(=O)O)N)N |
Canonical SMILES |
C(CSCC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.